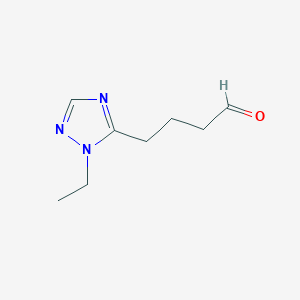
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal typically involves the formation of the triazole ring followed by the introduction of the butanal group. One common method involves the reaction of ethyl hydrazine with an appropriate aldehyde to form the triazole ring. This is followed by a formylation reaction to introduce the butanal group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanoic acid.
Reduction: 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced stability.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.
1-Ethyl-1H-1,2,4-triazole: Lacks the butanal group but shares the triazole core.
4-(1H-1,2,4-Triazol-1-yl)butanal: Similar structure but without the ethyl group.
Uniqueness
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal is unique due to the presence of both the ethyl group and the butanal group, which can influence its reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-(2-ethyl-1,2,4-triazol-3-yl)butanal |
InChI |
InChI=1S/C8H13N3O/c1-2-11-8(9-7-10-11)5-3-4-6-12/h6-7H,2-5H2,1H3 |
InChI Key |
QZQJDMGUTNOLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride](/img/structure/B13552391.png)
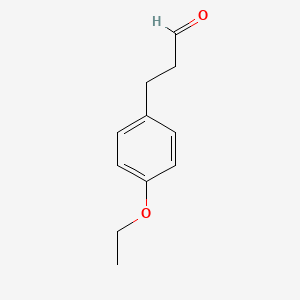

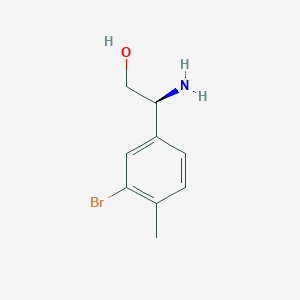
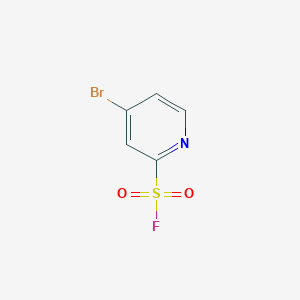
![5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid](/img/structure/B13552442.png)
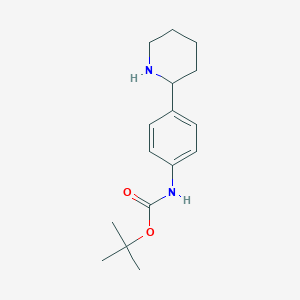


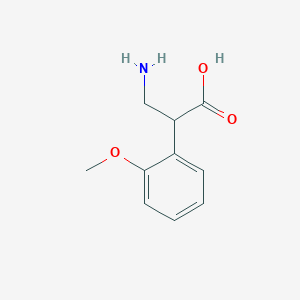
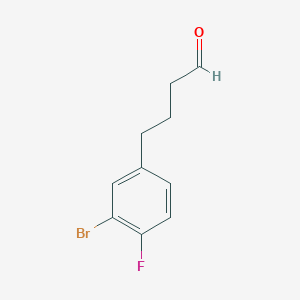

![1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride](/img/structure/B13552479.png)
